molecular formula C5H7N3O2S B1456510 3-Pyridazinamine, 6-(methylsulfonyl)- CAS No. 61071-25-8

3-Pyridazinamine, 6-(methylsulfonyl)-

Cat. No. B1456510
CAS RN: 61071-25-8
M. Wt: 173.2 g/mol
InChI Key: DFILSRYYRSYGIQ-UHFFFAOYSA-N
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Description

3-Pyridazinamine, 6-(methylsulfonyl)- is a chemical compound with the molecular formula C5H7N3O2S . It is used in diverse scientific research due to its intriguing properties and reactivity.


Molecular Structure Analysis

The molecular structure of 3-Pyridazinamine, 6-(methylsulfonyl)- consists of 5 carbon atoms, 7 hydrogen atoms, 3 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom . The average mass is 173.193 Da and the monoisotopic mass is 173.025894 Da .

Scientific Research Applications

Antimicrobial Applications

One study focused on synthesizing new anti-microbial additives based on pyrimidine derivatives for surface coating and printing ink applications. These compounds showed a very good antimicrobial effect when incorporated into polyurethane varnish and printing ink paste, suggesting potential for protective coatings against microbial growth (El‐Wahab et al., 2015).

Antimalarial Drug Development

Another research effort highlighted the preformulation study of a potent antimalarial drug lead, showcasing various solid forms of the compound to address its poor aqueous solubility. This study is crucial for the further development of effective antimalarial therapies (Noonan et al., 2019).

Novel Synthetic Approaches

A study reported the facile synthesis of substituted pyridazine-3,6-diamines, highlighting a novel approach to generating scaffolds with potential in medicinal chemistry. This method negates the need for additional protecting groups, simplifying the synthesis of these heterocyclic compounds (Wlochal & Bailey, 2015).

Exploration of Pyridazine Derivatives

Research into pyridazine derivatives demonstrated the synthesis of compounds with antimicrobial activity, further emphasizing the utility of this chemical class in developing new antimicrobial agents (El-Mariah et al., 2006).

Antiviral Activity Studies

A study on substituted pyrimidine derivatives identified compounds with potent antiviral activity against BK polyomavirus, indicating the potential for these chemicals in antiviral drug development (Solomyannyi et al., 2020).

Safety And Hazards

The safety data sheet for a similar compound, 6-Bromo-3-pyridazinamine, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to use this compound only outdoors or in a well-ventilated area, and to wear protective gloves, clothing, and eye/face protection .

Future Directions

3-Pyridazinamine, a similar compound, has been found to have various applications in the chemical industry, including water treatment, pharmaceuticals, catalysis, agrochemicals, and biodegradation . It is also being investigated as a potential herbicide and a potential biodegradable plasticizer . These applications could potentially extend to 3-Pyridazinamine, 6-(methylsulfonyl)-.

properties

IUPAC Name

6-methylsulfonylpyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2S/c1-11(9,10)5-3-2-4(6)7-8-5/h2-3H,1H3,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFILSRYYRSYGIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NN=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20737189
Record name 6-(Methanesulfonyl)pyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20737189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Pyridazinamine, 6-(methylsulfonyl)-

CAS RN

61071-25-8
Record name 6-(Methanesulfonyl)pyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20737189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(methylsulfonyl)pyridazin-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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